N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of compounds that involve imidazole and pyrimidine rings, which are common in various pharmacologically active molecules. These structures are frequently explored for their diverse biological activities and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide" often involves multi-step reactions, starting from aminopyridines or aminobenzimidazoles, followed by tosylation and treatment with acetamides. A key step in the synthesis is the use of Horner−Emmons reagents for the incorporation of vinylcarboxamide groups, ensuring stereospecific reactions towards the desired isomers (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds features a complex arrangement of rings, where the imidazole and pyrimidine moieties play a central role. The structural analysis often includes X-ray crystallography to determine the precise arrangement of atoms and to understand the stereochemistry involved.
Chemical Reactions and Properties
Compounds with imidazole and pyrimidine rings engage in a variety of chemical reactions, including halogen-metal exchange and subsequent treatments to introduce different substituents. These reactions are essential for modifying the compound's biological activity and solubility (Hamdouchi et al., 1999).
Scientific Research Applications
Antiviral Activity
A series of compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide were designed and synthesized for testing as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed strong antirhinovirus activity without apparent cellular toxicity. The chemistry and biological evaluation of these compounds highlight their potential as antiviral agents (Hamdouchi et al., 1999).
DNA Binding and Gene Expression Control
Pyrrole–imidazole (Py–Im) hairpin polyamides, which include similar structural elements to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, are capable of disrupting protein–DNA interactions and modulating gene expression in living cells. These compounds have been optimized to enhance cellular uptake and biological activity, demonstrating their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Antibacterial Applications
Compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, specifically pyrazolo[3,4-d]pyrimidine derivatives, have shown significant antibacterial activity. The synthesis of these compounds and their characterization suggests their potential in antibacterial applications (Rahmouni et al., 2014).
Antiprotozoal Drugs
A series of quaternary 2-phenylimidazo[1,2-a]pyridinium salts, related to the compound , were evaluated for antiparasitic activity. These compounds demonstrated potent activity against Trypanosoma rhodesiense, indicating their potential as antiprotozoal drugs (Sundberg et al., 1990).
Mechanism of Action
While the specific mechanism of action for “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12(2)17(24)22-14-5-3-13(4-6-14)21-15-9-16(20-10-19-15)23-8-7-18-11-23/h3-12H,1-2H3,(H,22,24)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWBFGWLGWMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.